Product packaging for Fmoc-(Fmoc-Hmb)-Gly-OH(Cat. No.:CAS No. 148515-84-8)

Fmoc-(Fmoc-Hmb)-Gly-OH

Cat. No.: B596756
CAS No.: 148515-84-8
M. Wt: 655.703
InChI Key: FUNVZXPLIIKRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(Fmoc-Hmb)-Gly-OH is a specially engineered protected amino acid derivative critical for advanced peptide synthesis. Its molecular formula is C 40 H 33 NO 8 and it has a molecular weight of 655.7 g/mol . This compound is characterized by a glycine residue that is doubly protected: by the standard Fmoc (9-fluorenylmethoxycarbonyl) group on the amine, and by an additional Hmb (2-hydroxy-4-methoxybenzyl) group which is itself also protected by a second Fmoc moiety . The primary research value of this reagent lies in its role as a backbone-protecting agent. Incorporating it into a growing peptide chain helps to suppress the formation of secondary structures, such as aspartimide formation or aggregation, which are common challenges during the synthesis of difficult sequences, particularly long or hydrophobic peptides. The dual Fmoc protection on the Hmb group enhances the stability of the protector during the synthetic process. For researchers, this translates to improved crude purity and higher yields for complex peptides. The product is shipped with cold-chain transportation to ensure stability and is intended for Research Use Only, strictly for laboratory applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H33NO8 B596756 Fmoc-(Fmoc-Hmb)-Gly-OH CAS No. 148515-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33NO8/c1-46-26-19-18-25(37(20-26)49-40(45)48-24-36-33-16-8-4-12-29(33)30-13-5-9-17-34(30)36)21-41(22-38(42)43)39(44)47-23-35-31-14-6-2-10-27(31)28-11-3-7-15-32(28)35/h2-20,35-36H,21-24H2,1H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNVZXPLIIKRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies Incorporating Fmoc Fmoc Hmb Gly Oh

Integration into Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of Fmoc-(Fmoc-Hmb)-Gly-OH into standard Fmoc/tBu SPPS is a key strategy for mitigating on-resin aggregation of the growing peptide chain. bachem.comsigmaaldrich.com The 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine (B1666218) nitrogen disrupts the intermolecular hydrogen bonding between peptide backbones, which is the primary cause of aggregation. peptide.com

Established Procedures for the Incorporation of this compound into Growing Peptide Chains

The incorporation of this compound into a peptide sequence is achieved through standard coupling methods. du.ac.in However, due to the steric hindrance of the Hmb group, acylation of the secondary amine can be challenging. nih.gov To ensure efficient coupling, powerful activation methods are recommended.

Recommended Coupling Reagents and Conditions:

Coupling ReagentSolventConditionsEfficacyReference
Symmetrical AnhydridesDichloromethane (B109758) (DCM)-Recommended for optimal N-acylation du.ac.in
Preformed Acid FluoridesDichloromethane (DCM)-Recommended for optimal N-acylation du.ac.in
PyBOP®/DIPEANot specifiedStandardCan be used sigmaaldrich.com
PyBrOP® or HATUNot specifiedSingle couplingEffective for acylating the glycine secondary amine after Fmoc removal sigmaaldrich.comsigmaaldrich.com

The O-Fmoc protection on the Hmb group is removed concurrently with the N-terminal Fmoc group of the growing peptide chain using standard piperidine (B6355638) treatment. du.ac.in A potential side reaction during the coupling of Hmb-amino acids is the formation of cyclic lactones, which can reduce the yield of the desired peptide. peptide.compeptide.com

Compatibility with Automated SPPS Platforms and Methodological Adaptations for High-Throughput Synthesis

This compound is compatible with automated SPPS platforms. nih.govsemanticscholar.org The ease of automation is a significant advantage of the Fmoc/tBu strategy, and the incorporation of Hmb-protected residues does not fundamentally alter this compatibility. nih.govsemanticscholar.org Automated synthesizers can be programmed to perform the necessary coupling and deprotection steps. du.ac.inbeilstein-journals.org For high-throughput synthesis, the use of pre-weighed building blocks and optimized, rapid protocols are essential. The development of automated fast-flow peptide synthesizers, which allow for real-time monitoring of Fmoc deprotection via UV-Vis spectroscopy, can aid in optimizing synthesis parameters and minimizing aggregation events. amidetech.com

Strategic Positioning of this compound in Peptide Sequences

Optimization of Incorporation Sites for Enhanced Synthetic Efficiency and Yield

To maximize its effectiveness in preventing aggregation, the Hmb-protected residue should be incorporated strategically. It is most effective when placed within or at the beginning of a hydrophobic sequence, which is often prone to aggregation. peptide.com Research suggests that incorporating an Hmb moiety approximately every six to seven residues can effectively disrupt aggregation. du.ac.inpeptide.com This periodic placement helps to maintain the solubility of the growing peptide chain in the organic solvents used during synthesis. nih.gov

Positional Considerations in Relation to Specific Amino Acid Residues, including Proline and N-Methyl Amino Acids

The aggregation-disrupting properties of the Hmb group are most needed in sequences lacking natural "breaker" residues. For maximum effect, it is recommended that Hmb-protected derivatives be positioned at least six residues away from proline, pseudoproline, or N-methyl amino acids. peptide.com Proline and related residues inherently disrupt secondary structures, so placing an Hmb group too close to them would be redundant and offer diminished benefit. peptide.compeptide.com

Furthermore, the Hmb group plays a crucial role in preventing aspartimide formation, a common side reaction, especially in sequences containing Asp-Gly. peptide.combachem.comresearchgate.net Incorporating an Hmb-protected glycine following an aspartic acid residue effectively blocks this side reaction. peptide.combachem.com

Advanced Cleavage and Deprotection Strategies for the Hmb Group

The Hmb group is designed to be labile under the final cleavage conditions used in Fmoc-SPPS.

Standard Cleavage: The Hmb group is typically removed during the final cleavage of the peptide from the resin and concomitant removal of side-chain protecting groups using a high concentration of trifluoroacetic acid (TFA). sigmaaldrich.compeptide.comslideplayer.com A standard cleavage cocktail often includes scavengers to prevent side reactions. sigmaaldrich.comthermofisher.com For instance, the addition of approximately 2% triisopropylsilane (B1312306) (TIS) to the cleavage mixture is recommended. sigmaaldrich.com It is also crucial to use Fmoc-Trp(Boc) when tryptophan is present in the sequence, as the cleavage products of the Hmb group can modify the unprotected indole (B1671886) side-chain. sigmaaldrich.com

Orthogonal "Safety-Catch" Strategy: An advanced strategy involves the O-acetylation of the Hmb group's hydroxyl function. bachem.combachem.com This modification renders the Hmb group stable to the standard TFA cleavage conditions. nih.govbachem.com This "safety-catch" approach allows for the isolation and purification of the fully protected peptide with the Ac-Hmb group still attached. sigmaaldrich.com These backbone-protected peptides often exhibit significantly improved solubility, which facilitates their purification by HPLC, especially for otherwise intractable sequences. sigmaaldrich.com The free peptide can then be regenerated by first deacetylating the Ac-Hmb group (e.g., with 20% piperidine in DMF) followed by a final TFA cleavage to remove the now-labile Hmb group. sigmaaldrich.com

Acid-Mediated Excision of the Hmb Moiety from Peptide Constructs

The Hmb protecting group is designed to be removed under acidic conditions, typically during the final cleavage of the peptide from the solid support. peptide.commerckmillipore.com Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. sigmaaldrich.compeptide.com The cleavage process not only releases the peptide from the resin but also removes the Hmb group, regenerating the native peptide sequence. sigmaaldrich.comsigmaaldrich.com

The stability of the Hmb group can be modulated. For instance, acylation of the hydroxyl group of Hmb with acetic anhydride (B1165640) in the presence of diisopropylethylamine (DIPEA) significantly increases its stability towards acid. sigmaaldrich.com This allows for the generation of peptides where the Hmb group is retained after cleavage with TFA under standard conditions. sigmaaldrich.com These Hmb-protected peptide fragments often exhibit enhanced solubility, which can be advantageous for the purification of otherwise difficult sequences. sigmaaldrich.comsigmaaldrich.com The native peptide can then be regenerated by deacetylation with a base, such as 20% piperidine in dimethylformamide (DMF), followed by a subsequent TFA cleavage. sigmaaldrich.com

Table 1: Conditions for Hmb Group Removal

ConditionReagent(s)OutcomeReference(s)
Standard CleavageTrifluoroacetic acid (TFA)Removal of Hmb group and cleavage from resin merckmillipore.comsigmaaldrich.com
Hmb Retention1. Acetic anhydride, DIPEA2. TFAHmb group remains on the peptide after cleavage sigmaaldrich.com
Regeneration of Native Peptide1. 20% Piperidine in DMF2. TFARemoval of acetylated Hmb group sigmaaldrich.com

Methodological Approaches for Mitigating Cleavage Byproducts and Minimizing Side-Chain Modifications, particularly concerning Tryptophan

The acidic cleavage of the Hmb group can generate reactive carbocations that may lead to undesirable side reactions, particularly the modification of sensitive amino acid residues like tryptophan. sigmaaldrich.comnih.gov The indole side chain of tryptophan is susceptible to alkylation by these cleavage byproducts. sigmaaldrich.comthermofisher.com

To minimize these side reactions, a common strategy is to use "scavengers" in the cleavage cocktail. peptide.com Scavengers are molecules that can trap the reactive carbocations before they can react with the peptide. sigmaaldrich.com For syntheses involving Hmb-protected amino acids, especially when tryptophan is present, the use of scavengers is highly recommended. sigmaaldrich.comsigmaaldrich.com

A key approach to prevent the modification of tryptophan is the use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of the tryptophan residue (Fmoc-Trp(Boc)-OH). sigmaaldrich.comsigmaaldrich.com This protecting group shields the indole ring from electrophilic attack during TFA cleavage. sigmaaldrich.com The use of Fmoc-Trp(Boc)-OH is strongly advised in all syntheses utilizing Dmb or Hmb protecting groups to prevent side-chain modification. sigmaaldrich.comsigmaaldrich.com

Furthermore, the choice of cleavage cocktail can be optimized to reduce side reactions. "Reagent K," a mixture of TFA, phenol, water, thioanisole (B89551), and 1,2-ethanedithiol (B43112) (EDT), has been shown to be effective in suppressing a wide range of side reactions during peptide cleavage. nih.gov Trialkylsilanes, such as triisopropylsilane (TIS), are also effective scavengers, particularly for cations generated from trityl-based protecting groups and linkers. sigmaaldrich.com

Table 2: Strategies to Mitigate Tryptophan Side-Chain Modification

MethodApproachRationaleReference(s)
Side-Chain ProtectionUse of Fmoc-Trp(Boc)-OHThe Boc group protects the indole ring from electrophilic attack. sigmaaldrich.comsigmaaldrich.com
Scavenger AdditionInclusion of scavengers like TIS, EDT, and thioanisole in the cleavage cocktail.Scavengers trap reactive carbocations generated during cleavage. peptide.comsigmaaldrich.com
Optimized Cleavage CocktailUse of "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT).Provides a robust mixture of scavengers to minimize various side reactions. nih.gov

It is important to note that prolonged exposure to acidic conditions, even with scavengers, can still lead to some modification of sensitive residues. thermofisher.com Therefore, optimizing the cleavage time is also a crucial factor in obtaining a high-purity final product. thermofisher.comsigmaaldrich.com

Mechanistic Insights into the Role of Fmoc Fmoc Hmb Gly Oh

Fundamental Mechanisms of Disruption of Interchain Hydrogen Bonding and Peptide Aggregation

One of the most significant hurdles in SPPS is the tendency of growing peptide chains to aggregate. This phenomenon, driven by the formation of intermolecular hydrogen bonds, can lead to incomplete reactions and difficult purifications. sigmaaldrich.comchempep.com The incorporation of the 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen introduces a profound change in the peptide backbone's properties, effectively mitigating aggregation. sigmaaldrich.compeptide.combachem.com

Formation of Tertiary Amide Bonds and the Induction of Steric Hindrance within the Peptide Backbone

The introduction of the Hmb group to the nitrogen atom of a glycine (B1666218) residue creates a tertiary amide bond. peptide.com This structural modification is central to its function. Unlike secondary amides, which possess a hydrogen atom capable of acting as a hydrogen bond donor, tertiary amides lack this feature. By replacing this hydrogen with the bulky Hmb group, the potential for interchain hydrogen bonding at that specific residue is eliminated. chempep.compeptide.compeptide.com This disruption of the regular hydrogen-bonding network that stabilizes secondary structures like β-sheets is a key factor in preventing peptide chain aggregation. peptide.compeptide.com The presence of an Hmb group approximately every six to seven residues has been shown to be sufficient to effectively disrupt aggregation. chempep.compeptide.com

The steric bulk of the Hmb group itself also plays a crucial role. This sizable substituent introduces significant steric hindrance, physically preventing adjacent peptide chains from approaching each other closely enough to form stable aggregates. nih.gov This steric shield further contributes to maintaining the solubility and reactivity of the resin-bound peptide. sigmaaldrich.com

Influence on Peptide Conformational States and Aggregation Propensity during Solid-Phase Elongation

By preventing the formation of interchain hydrogen bonds, the Hmb group favors more open and disordered peptide conformations. rsc.org This increased conformational flexibility enhances the solvation of the peptide chains by the reaction solvent, which in turn improves the accessibility of the N-terminal amine for subsequent coupling reactions. sigmaaldrich.com Research has demonstrated that backbone protection with Hmb is highly effective at preventing aggregation, even in "difficult" sequences known for their high propensity to aggregate, such as amyloid β-peptides. sigmaaldrich.compeptide.com The improved solubility and reduced aggregation lead to higher yields and purer crude products. sigmaaldrich.com

FeatureDescriptionImpact on Aggregation
Tertiary Amide The Hmb group on the amide nitrogen eliminates the hydrogen bond donor.Disrupts interchain hydrogen bonding.
Steric Hindrance The bulky Hmb group physically separates peptide chains.Prevents close approach and interaction of chains.
Conformation Favors open and disordered peptide structures.Increases solvation and accessibility for reagents.

Elucidation of Mechanisms for Suppressing Aspartimide Formation and Associated Side Reactions

Sequences containing aspartic acid (Asp), particularly the Asp-Gly motif, are notoriously prone to a debilitating side reaction known as aspartimide formation. peptide.comavantorsciences.com This process can lead to a mixture of unwanted byproducts, including β-peptides and piperidide adducts, complicating purification and reducing the yield of the desired peptide. peptide.com The use of Hmb-protected dipeptides provides a robust solution to this problem. avantorsciences.comresearchgate.netnih.govcapes.gov.br

Prevention of Backbone Cyclization, Specifically in Asp-Gly Sequences, through Hmb Protection

Aspartimide formation is initiated by the nucleophilic attack of the backbone amide nitrogen of the residue following Asp onto the side-chain carbonyl group of Asp. peptide.com The Hmb group, by creating a tertiary amide at the nitrogen of the glycine residue immediately following the aspartic acid, effectively blocks this intramolecular cyclization. peptide.comnih.govavantorsciences.com The absence of a proton on this nitrogen and the steric hindrance provided by the Hmb group prevent the necessary geometry for the cyclization to occur. nih.gov Studies have shown that the incorporation of an Hmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Hmb)Gly-OH, can completely suppress aspartimide formation in the highly susceptible Asp-Gly sequence. bachem.comavantorsciences.comnih.gov This strategy has been successfully employed in the synthesis of complex peptides where multiple aspartimide formation events were observed without Hmb protection. researchgate.netcapes.gov.br

Mitigation of Epimerization and the Formation of Piperidide Byproducts

Aspartimide formation is often accompanied by epimerization at the α-carbon of the aspartic acid residue. chempep.com The five-membered succinimide (B58015) ring of the aspartimide intermediate is susceptible to racemization. Furthermore, the aspartimide ring can be opened by the piperidine (B6355638) used for Fmoc deprotection, leading to the formation of piperidide byproducts. sigmaaldrich.compeptide.com By preventing the initial formation of the aspartimide intermediate, Hmb protection consequently eliminates the downstream problems of epimerization and piperidide adduct formation. sigmaaldrich.comchempep.com This leads to a significantly cleaner product profile and simplifies the subsequent purification process.

Side ReactionMechanism without HmbRole of Hmb Protection
Aspartimide Formation Intramolecular cyclization of the Asp side chain with the following amide nitrogen.Steric hindrance and formation of a tertiary amide block the cyclization. peptide.comnih.govavantorsciences.com
Epimerization Racemization occurs via the aspartimide intermediate.Prevents formation of the aspartimide intermediate. chempep.com
Piperidide Byproducts Piperidine opens the aspartimide ring during Fmoc deprotection.Prevents formation of the aspartimide intermediate. sigmaaldrich.compeptide.com

Facilitation of Acylation and O→N Acyl Shift Processes in Peptide Bond Formation

While the steric hindrance of the Hmb group is beneficial for preventing aggregation, it presents a challenge for the subsequent acylation step. Coupling an amino acid to the sterically hindered secondary amine of the Hmb-protected residue can be difficult. peptide.com However, the 2-hydroxyl group of the Hmb moiety provides an elegant solution to this problem through a process known as an O→N acyl shift. peptide.comsigmaaldrich.com

The incoming activated amino acid initially acylates the more accessible 2-hydroxyl group of the Hmb moiety, forming a phenyl ester intermediate. sigmaaldrich.comsigmaaldrich.com This intermediate then undergoes a spontaneous and intramolecular O→N acyl transfer to form the desired, more thermodynamically stable, tertiary amide bond. sigmaaldrich.comsigmaaldrich.com While this process facilitates the coupling, it can be slow, sometimes requiring extended reaction times. sigmaaldrich.comnih.govresearchgate.net The efficiency of this acyl shift can be influenced by the coupling method and the specific amino acids involved. sigmaaldrich.comsigmaaldrich.com Despite this, the O→N acyl shift mechanism is a key feature that allows for the effective use of Hmb protection in SPPS, enabling the formation of peptide bonds at sterically congested positions. peptide.comsigmaaldrich.com

Role of the 2-Hydroxy Group in Directing and Enhancing Acylation Kinetics

A significant hurdle in utilizing backbone-protected amino acids is the steric hindrance of the secondary amine, which can slow down the acylation (peptide bond formation) step. nih.gov The Hmb group in Fmoc-(Fmoc-Hmb)-Gly-OH ingeniously circumvents this issue through the participation of its 2-hydroxy group. researchgate.net

Instead of direct acylation of the sterically hindered secondary amine, the incoming activated amino acid first reacts with the more accessible 2-hydroxy group of the Hmb moiety. nih.govresearchgate.net This initial reaction forms an O-acyl intermediate, which is essentially a phenyl ester. sigmaaldrich.com This process is significantly more favorable kinetically than the direct N-acylation of the secondary amine. The strategic placement of the hydroxyl group serves as an "acyl-capture" site, effectively directing the incoming amino acid to the correct position. researchgate.netsigmaaldrich.com

The rate of this initial O-acylation can be influenced by the coupling method and the steric bulk of the incoming amino acid. sigmaaldrich.com While acylation of (Hmb)Gly is generally efficient with most standard coupling reagents, for other more sterically demanding Hmb-protected residues, specific activating agents like pre-formed symmetric anhydrides (PSAs) or Fmoc N-carboxyanhydrides have been found to yield the best results. sigmaaldrich.com The presence of an electron-withdrawing group para to the 2-hydroxy position on the benzyl (B1604629) ring can further accelerate the subsequent acyl transfer step by making the internal ester more reactive. rsc.org

Detailed Analysis of the O→N Shift Mechanism Leading to Native Peptide Bond Formation

Following the rapid formation of the O-acyl intermediate, a spontaneous and intramolecular O→N acyl transfer occurs. peptide.comsigmaaldrich.com This rearrangement is the critical step that results in the formation of the desired native peptide bond, a tertiary amide in this case. sigmaaldrich.com

The O→N acyl shift is an intramolecular process, which is inherently more efficient than an intermolecular reaction. The proximity and favorable orientation of the secondary amine to the newly formed ester facilitate this transfer. The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, breaking the C-O bond of the ester and forming the new C-N peptide bond.

Addressing Synthetic Challenges in Peptide Assembly Utilizing Fmoc Fmoc Hmb Gly Oh

Strategies for Overcoming Aggregation Phenomena in "Difficult Sequences"

Difficult sequences in peptide synthesis are often characterized by their high hydrophobicity or their propensity to form stable secondary structures, such as β-sheets, on the resin. nih.govgenscript.com This leads to poor solvation of the growing peptide chain, hindering the accessibility of reagents to the N-terminus and resulting in incomplete acylation and deprotection steps. rsc.orgnih.gov The introduction of backbone protection disrupts the regular hydrogen-bonding patterns responsible for the formation of these aggregates. peptide.comnih.gov

The Hmb group, attached to the backbone amide nitrogen, effectively prevents the formation of interchain hydrogen bonds. peptide.compeptide.com It has been demonstrated that the strategic incorporation of an Hmb moiety approximately every six to seven residues can effectively disrupt aggregation. peptide.com This strategy is particularly valuable in the synthesis of long or notoriously difficult peptides, such as amyloid β-peptides. peptide.compeptide.com

Practical Applications of Fmoc-(Fmoc-Hmb)-Gly-OH in the Synthesis of Highly Hydrophobic and Aggregation-Prone Peptides

This compound has proven to be a valuable tool in the synthesis of peptides that are prone to aggregation due to their hydrophobic nature. peptide.com By replacing a standard glycine (B1666218) residue with this modified dipeptide, the propensity for the peptide chains to associate with one another is significantly reduced. peptide.compeptide.com This leads to improved synthetic yields and higher purity of the crude peptide product. peptide.com

One notable application is in the synthesis of the C-terminal amidated fragment of acanthoscurrin, a glycine-rich antimicrobial peptide. nih.gov Standard solid-phase synthesis methods failed due to severe aggregation. nih.gov However, the combined use of a CLEAR-amide resin, elevated temperature (60°C), and the alternating use of this compound and LiCl successfully inhibited β-sheet formation, enabling the total synthesis of the desired 32-residue fragment. nih.gov This demonstrates the power of this building block in overcoming the synthetic hurdles posed by aggregation-prone sequences. nih.gov

Specialized Protocols for the Chemical Synthesis of Glycine-Rich Peptide Motifs and Poly-Gly Sequences

The synthesis of peptides containing poly-glycine sequences presents a unique set of challenges. While glycine itself is not hydrophobic, the flexibility of the poly-glycine backbone can lead to strong interchain hydrogen bonding and the formation of insoluble aggregates. genscript.com Furthermore, the purification of poly-glycine peptides is complicated by the difficulty in separating the target peptide from closely related impurities, such as deletion or addition sequences of glycine. google.com

The use of this compound and related N-alkylated glycine dipeptides, such as Fmoc-Gly-(N-Dmb)Gly-OH, offers a strategic approach to synthesizing these challenging sequences. google.com By disrupting the uniform backbone structure, these building blocks prevent the extensive aggregation that plagues the synthesis of poly-glycine motifs. genscript.com While effective, the higher cost of these specialized reagents compared to standard Fmoc-Gly-OH can be a limiting factor for large-scale production. google.com

Inherent Challenges and Limitations Associated with the Hmb Protecting Group

While the Hmb protecting group is a powerful tool, its use is not without challenges. These include the potential for side reactions and difficulties in subsequent coupling steps. peptide.comnih.govresearchgate.net

Incidence of Cyclic Lactone Formation during Coupling Reactions and Strategies for Its Avoidance

A significant side reaction associated with Hmb-protected amino acids is the formation of a cyclic lactone during the coupling reaction. peptide.compeptide.com This intramolecular cyclization competes with the desired intermolecular peptide bond formation, leading to a reduction in the yield of the target peptide. peptide.compeptide.com

To circumvent this issue, the 2,4-dimethoxybenzyl (Dmb) group can be utilized as an alternative. peptide.com The Dmb group, lacking the hydroxyl functionality of the Hmb group, cannot form the cyclic lactone. peptide.compeptide.com However, coupling to Dmb-protected amino acids is often more difficult. peptide.com A common strategy is to use pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH, which can improve reaction rates and yields. peptide.compeptide.com

Observed Difficulties in the Subsequent Amino Acid Coupling to Hmb-Protected Residues and Mitigation Approaches

A well-documented challenge is the difficulty of coupling the next amino acid residue onto an Hmb-protected amino acid. researchgate.netnih.gov The steric hindrance imposed by the bulky Hmb group can significantly slow down the coupling reaction, often leading to incomplete acylation. nih.govnih.gov This effect is particularly pronounced when the incoming amino acid is also sterically bulky, such as those with β-branched side chains. wiley.com

Several strategies have been developed to mitigate this issue. One approach involves using more potent coupling reagents or specialized activation methods. For instance, the use of symmetric anhydrides in dichloromethane (B109758) (DCM) has been shown to be effective for coupling onto Hmb-protected residues. nih.govmerckmillipore.com Another strategy involves the use of pre-formed N,O-bisFmoc-Hmb-amino acid-OPfp esters, which can improve coupling efficiency. wiley.com Additionally, modifying the Hmb group itself, for example by introducing electron-withdrawing groups to create derivatives like Hmsb, can accelerate the subsequent acyl transfer step. rsc.orgrsc.org

Ancillary Techniques and Reagents Employed in Conjunction with this compound

To maximize the effectiveness of this compound and address its associated challenges, various other techniques and reagents are often employed in peptide synthesis.

Reagent/TechniqueApplication in Conjunction with this compoundReference
Dmb-dipeptides Used as an alternative to Hmb-protected amino acids to avoid lactone formation and can be used to synthesize glycine-containing peptides. peptide.compeptide.comsigmaaldrich.com peptide.compeptide.comsigmaaldrich.com
Pseudoproline Dipeptides Similar to Hmb protection, these dipeptides disrupt secondary structure formation and prevent aggregation. They are often used as an alternative or complementary strategy. peptide.comresearchgate.net peptide.comresearchgate.net
Chaotropic Salts (e.g., LiCl) Added to the reaction media to disrupt hydrogen bonding and aggregation, often used in combination with Hmb-protected residues for very difficult sequences. nih.govpeptide.com nih.govpeptide.com
Specialized Coupling Reagents Reagents like HATU, PyBOP, and the use of symmetric anhydrides or amino acid fluorides can improve coupling efficiency onto sterically hindered Hmb-protected residues. nih.govsigmaaldrich.comchempep.com nih.govsigmaaldrich.comchempep.com
Elevated Temperature Performing the synthesis at higher temperatures can help to overcome aggregation and improve coupling kinetics. nih.gov nih.gov

The strategic combination of this compound with these ancillary techniques allows for the successful synthesis of a wide range of challenging peptides that would otherwise be inaccessible.

Optimization of Solvent Systems (e.g., NMP/DMSO) to Enhance Reaction Efficiency

The choice of solvent is a critical parameter in Solid-Phase Peptide Synthesis (SPPS), directly influencing resin swelling, reagent solubility, and the solvation of the growing peptide chain. Inadequate solvation is a primary contributor to peptide aggregation. peptide.comsigmaaldrich.com While N,N-dimethylformamide (DMF) is a standard solvent in Fmoc-SPPS, its ability to disrupt interchain aggregation can be limited, especially with hydrophobic sequences. mdpi.com

To address this, more effective polar, aprotic solvents or solvent mixtures are employed to enhance reaction efficiency. N-methyl-2-pyrrolidone (NMP) is often favored over DMF due to its superior solvating properties, which can help to break up aggregated peptide chains and improve reaction kinetics. peptide.compeptide.com

Furthermore, the use of binary solvent systems, particularly the addition of dimethyl sulfoxide (B87167) (DMSO) to NMP or DMF, has proven highly effective. peptide.comresearchgate.net DMSO is an excellent hydrogen-bond disrupter and can significantly improve the solubility of protected peptide fragments. sigmaaldrich.com Research has shown that solvent mixtures, such as 20% DMSO in NMP, can be highly effective for challenging syntheses. researchgate.net The optimization of these solvent systems is often tailored to the specific peptide sequence, with the goal of maintaining the peptide-resin in a highly solvated state throughout the synthesis cycles. acs.org

Table 1: Comparison of Common Solvents in SPPS for Difficult Sequences

Solvent/MixtureKey PropertiesApplication Notes
N,N-Dimethylformamide (DMF) Standard polar aprotic solvent.Can be insufficient for highly aggregating sequences. mdpi.com
N-Methyl-2-pyrrolidone (NMP) Superior solvating properties compared to DMF.Often used as a direct replacement for DMF to improve solvation. peptide.compeptide.com
Dimethyl Sulfoxide (DMSO) Strong hydrogen-bond disrupting capabilities.Typically used as a co-solvent with NMP or DMF to enhance solubility. peptide.comresearchgate.net
NMP/DMSO Mixtures Combines strong solvation with hydrogen-bond disruption.Highly effective for preventing aggregation and improving coupling efficiency. sigmaaldrich.comresearchgate.net

Application of Elevated Temperatures and Microwave Assistance in SPPS for Difficult Sequences

Driving coupling and deprotection reactions to completion is essential for high-fidelity peptide synthesis. For difficult sequences, even with advanced building blocks like this compound, standard room temperature conditions may be insufficient to overcome the steric hindrance and aggregation that impede reactions. researchgate.net In these cases, applying elevated temperatures or using microwave irradiation are powerful techniques to enhance reaction rates and yields. peptide.comresearchgate.net

Heating the reaction vessel, either through conventional methods or with microwave energy, provides the necessary activation energy to overcome kinetic barriers. researchgate.net Temperatures are typically raised to between 40°C and 90°C. researchgate.netunifi.it This increased thermal energy disrupts the secondary structures formed by aggregating peptide chains and accelerates both the coupling and Fmoc-deprotection steps. researchgate.netrsc.org

Microwave-assisted SPPS has become a particularly popular strategy. biotage.co.jp The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times—from hours to minutes—while improving the purity of the crude peptide. researchgate.netbiotage.co.jp For instance, syntheses of challenging peptides like Magainin 2 have been significantly improved using microwave-assisted conditions. researchgate.net However, it is crucial to note that elevated temperatures, especially with microwave heating, can increase the risk of side reactions such as racemization, particularly for sensitive amino acids like Cysteine and Histidine. nih.govsemanticscholar.org Therefore, the optimization of temperature and irradiation time is critical to balance efficiency with the preservation of peptide integrity.

Table 2: Impact of Temperature and Microwave on SPPS

TechniqueMechanism of ActionAdvantagesPotential Drawbacks
Elevated Temperature (Conventional Heating) Provides thermal energy to overcome reaction barriers and disrupt aggregation. researchgate.netImproved reaction rates and yields for difficult sequences. peptide.comresearchgate.netSlower heating compared to microwave; potential for side reactions. researchgate.net
Microwave-Assisted SPPS Rapid, uniform heating through dielectric interactions. researchgate.netDrastically reduced synthesis times; enhanced coupling efficiency. biotage.co.jpnih.govIncreased risk of racemization for sensitive residues if not optimized. nih.govsemanticscholar.org

Integration of Chaotropic Salts and Nonionic Detergents for Disaggregation during Synthesis

When aggregation becomes particularly severe, even optimized solvents and elevated temperatures may not be sufficient. In such scenarios, the addition of chemical agents that actively disrupt intermolecular hydrogen bonding can be a highly effective strategy. These additives fall into two main categories: chaotropic salts and nonionic detergents. peptide.com

Chaotropic salts are small, water-soluble ions that interfere with the structure of water and disrupt the non-covalent forces, such as hydrogen bonds, that hold aggregated peptide chains together. peptide.comnih.gov By adding salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction solvent (e.g., DMF), the ordered secondary structures of the peptide are destabilized, improving solvation and accessibility for reagents. peptide.comsigmaaldrich.com These salts can be added to the coupling mixture or used in a pre-wash step before coupling to break up existing aggregates. sigmaaldrich.com

Nonionic detergents represent another class of disaggregating agents. These amphiphilic molecules can disrupt hydrophobic interactions and hydrogen bonding between peptide chains. The so-called "Magic Mixture," which includes nonionic detergents and ethylene (B1197577) carbonate, is one such formulation used to combat severe aggregation. peptide.com These additives work by essentially coating the peptide chains, preventing them from self-associating and keeping them in a more soluble state, thereby facilitating subsequent reaction steps. peptide.compeptide.com The use of these agents, often in conjunction with backbone protection strategies like the Hmb group, provides a powerful toolkit for the successful synthesis of the most challenging peptide sequences.

Table 3: Chemical Additives for Disaggregation in SPPS

Additive TypeExamplesMechanism of Action
Chaotropic Salts Lithium Chloride (LiCl), Potassium Thiocyanate (KSCN), Sodium Perchlorate (NaClO₄) peptide.comsigmaaldrich.comDisrupt hydrogen bonding networks and non-covalent interactions, destabilizing peptide secondary structures. peptide.comnih.gov
Nonionic Detergents Triton X-100, Tween 20 (components of "Magic Mixture") peptide.comInterfere with hydrophobic interactions and hydrogen bonding, preventing peptide self-association. peptide.com
Other Additives Ethylene Carbonate peptide.comActs as a co-solvent that helps to disrupt aggregation. peptide.com

Advanced Applications and Research Frontiers of Peptides Synthesized Using Fmoc Fmoc Hmb Gly Oh

Contributions to the Design and Synthesis of Peptide-Based Therapeutics

The ability to reliably synthesize complex peptide sequences is a cornerstone of modern drug development. chemimpex.com The use of Fmoc-(Fmoc-Hmb)-Gly-OH and related Hmb-protected derivatives is instrumental in producing high-purity therapeutic peptides that would otherwise be difficult to obtain. sigmaaldrich.comluxembourg-bio.com

The pharmaceutical industry leverages building blocks like this compound for the synthesis of peptide-based therapeutics, including those aimed at treating cancer and metabolic disorders. chemimpex.com Many therapeutically relevant peptides possess sequences that are prone to aggregation during SPPS, a common issue with hydrophobic residues or long peptide chains. peptide.compeptide.com The Hmb group on the glycine (B1666218) backbone disrupts the hydrogen bonding between peptide chains that leads to this aggregation, a critical problem encountered during the synthesis of "difficult" peptides such as amyloid β. peptide.com By mitigating aggregation, the synthesis process yields a purer product in higher quantities, which is a crucial step in the development of targeted therapies that rely on the precise structure of the peptide for their biological activity. peptide.comchemimpex.com The market for peptide drugs is growing, with a significant focus on metabolic diseases and oncology, areas where the complexity of target molecules necessitates advanced synthetic tools. acs.org

Engineering bioactive peptides involves modifying their structure to enhance properties like stability, solubility, and target affinity. The use of this compound is a key strategy in the chemical synthesis part of this process, ensuring the integrity of the peptide backbone. sigmaaldrich.com One of the most significant challenges in Fmoc chemistry is the formation of aspartimide, a side reaction that occurs at Asp-Gly or Asp-Xxx sequences, leading to impurities that are difficult to separate and can compromise the peptide's function. nih.govresearchgate.net Incorporating an Hmb-protected derivative at the relevant position completely suppresses the formation of these by-products. sigmaaldrich.comresearchgate.netavantorsciences.com This allows for the synthesis of peptides with improved purity, which is essential for their pharmacological efficacy and for meeting the stringent requirements for therapeutic agents. researchgate.net The Hmb group itself is temporary and is removed during the final acid cleavage step from the resin support. peptide.com

Synthetic ChallengeMechanism of the ProblemHow Hmb Protection Helps
Peptide Aggregation Inter-chain hydrogen bonding between peptide backbones, especially in hydrophobic sequences, causes the peptide to clump together on the solid support, hindering reagent access. peptide.comThe bulky Hmb group on the amide nitrogen physically blocks the formation of hydrogen bonds, preventing aggregation and keeping the peptide chain accessible for subsequent reactions. peptide.comsigmaaldrich.com
Aspartimide Formation The backbone nitrogen of the residue following an aspartic acid (Asp) can attack the side-chain ester of Asp, especially during the base-mediated Fmoc deprotection step. This forms a stable five-membered ring (aspartimide), which can lead to impurities and racemization. nih.govresearchgate.netThe Hmb group protects the amide nitrogen, making it a secondary amine that is sterically hindered and unable to initiate the side reaction. This prevents aspartimide formation, particularly in highly susceptible Asp-Gly sequences. sigmaaldrich.comresearchgate.netavantorsciences.com

Development of Targeted Peptide Therapies, particularly within Oncology and Metabolic Disorders

Utility in Bioconjugation Strategies Involving this compound Derivatives

Bioconjugation involves covalently linking a peptide to another molecule, such as a drug, a fluorescent dye, or a polymer. The success of this process hinges on the purity and structural integrity of the peptide, which is where this compound derivatives play an enabling role. chemimpex.comchemimpex.com

While the this compound building block itself is not directly involved in the final covalent attachment, its use is critical for producing the high-quality peptide substrate required for bioconjugation. chemimpex.com By preventing aggregation and side reactions during synthesis, it ensures that the resulting peptide has the correct sequence and is free from closely related impurities. sigmaaldrich.com This high-purity peptide can then be reliably functionalized. The covalent attachment typically targets specific amino acid side chains (e.g., the amine of lysine (B10760008) or the thiol of cysteine) or the peptide's N-terminus, using well-established chemical reactions. The ability to synthesize the peptide cleanly ensures that these subsequent conjugation reactions are efficient and specific.

Targeted drug delivery systems are designed to deliver a therapeutic agent specifically to diseased cells, minimizing off-target effects. Peptides are often used as the targeting moiety in these systems due to their ability to bind with high specificity to receptors overexpressed on cancer cells or other pathological tissues. The synthesis of these targeting peptides often involves complex sequences that benefit from the use of Hmb-protected building blocks. chemimpex.comchemimpex.com By facilitating the successful synthesis of the targeting peptide, this compound plays a crucial role in the construction of these advanced delivery systems. chemimpex.comchemimpex.com Once synthesized and purified, the peptide can be conjugated to a payload, such as a cytotoxic drug, to create a potent and targeted therapeutic.

Component of Drug Delivery SystemRoleContribution of Peptide Synthesized with this compound
Targeting Moiety A peptide that specifically recognizes and binds to a surface receptor on target cells (e.g., tumor cells).Ensures the high-fidelity synthesis of the complex peptide sequence required for specific receptor binding. chemimpex.com
Linker A chemical bridge that covalently attaches the peptide to the payload.The high purity of the synthesized peptide allows for efficient and specific chemical ligation.
Payload The therapeutic agent (e.g., a cytotoxic drug, an imaging agent) to be delivered.The peptide directs this payload specifically to the target site, enhancing efficacy and reducing systemic toxicity. chemimpex.com

Methodologies for the Covalent Attachment of Peptides to Diverse Biomolecules

Role in Protein Engineering and Synthetic Biology Applications

Protein engineering and synthetic biology aim to design and construct novel proteins and biological systems with tailored functions. chemimpex.com These fields often require the total chemical synthesis of small proteins or specific protein domains that may be difficult to express biologically or that need to incorporate unnatural amino acids. The synthesis of these long and often complex sequences is prone to the same challenges of aggregation and side reactions seen in therapeutic peptide synthesis. Building blocks like this compound are valuable in these applications as they aid in the design and creation of novel proteins by making their chemical synthesis more feasible and efficient. chemimpex.comchemimpex.com By overcoming key synthetic hurdles, this technology expands the range of proteins that can be engineered for applications in biotechnology and biomedical research. chemimpex.com

Rational Design and De Novo Synthesis of Novel Proteins with Tailored Functionalities

The field of de novo protein design, which aims to create entirely new proteins with sequences and structures not found in nature, represents a significant frontier in biotechnology. nih.govcsic.es This process involves computationally designing protein backbones and optimizing amino acid sequences to achieve novel, tailored functionalities. nih.govcsic.esnih.gov A critical bottleneck in this field, however, is the translation of these computationally designed sequences into physical macromolecules through chemical synthesis. The designed sequences are often long and may contain motifs that are inherently difficult to synthesize, frequently leading to aggregation during solid-phase peptide synthesis (SPPS). nih.gov

The chemical compound this compound serves as a important tool in overcoming this synthetic challenge. chemimpex.com It introduces a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group onto the backbone amide of a glycine residue. nih.govnih.gov This modification effectively disrupts the interchain hydrogen bonding that is the primary cause of on-resin aggregation in so-called "difficult sequences". nih.govpeptide.com By preventing this aggregation, the use of Hmb-protected amino acids facilitates the successful synthesis of long and complex peptides that would otherwise be intractable. nih.govsigmaaldrich.com

The ability to reliably synthesize these designed proteins is fundamental to the entire endeavor of de novo design. It allows researchers to physically produce and test their computational models, creating a feedback loop for refining design principles. The incorporation of building blocks like this compound is therefore not merely a technical optimization but a key enabling step that makes the rational design of novel proteins a practical reality. chemimpex.com For instance, the synthesis of a glycine-rich domain of an antimicrobial protein, which showed a strong tendency to form beta-sheet structures and aggregate during synthesis, was made possible through the combined use of this compound and other strategies to inhibit aggregation. researchgate.net This demonstrates the compound's direct utility in producing designed proteins that have specific, predetermined functions.

Table 1: Role of Hmb-Protection in De Novo Protein Synthesis

This table illustrates how the strategic use of Hmb-protected building blocks addresses key challenges in the synthesis of computationally designed proteins.

Design ChallengeConsequence During SPPSRole of this compoundResulting Capability
Novel Fold Topology Unnatural sequences may have a high propensity for inter-chain β-sheet formation and aggregation. researchgate.netThe Hmb group on the peptide backbone disrupts the hydrogen bond network responsible for aggregation. peptide.comEnables the successful synthesis of unique, non-natural protein structures like Top7. nih.gov
Hydrophobic Core Packing Sequences rich in hydrophobic residues, essential for a stable core, are prone to severe aggregation. researchgate.netImproves solubility and accessibility of the growing peptide chain, leading to higher coupling efficiency. sigmaaldrich.comFacilitates the creation of proteins with densely packed, stable hydrophobic cores as per design specifications. nih.gov
Defined Functional Sites The precise geometry required for a functional site may necessitate a "difficult" local sequence.Allows for the accurate assembly of the full peptide sequence, preserving the integrity of the designed functional motif.Enables the production of novel enzymes and binders where structural precision is paramount. csic.es
Glycine-Rich Regions High flexibility and lack of side chains in glycine-rich motifs can lead to problematic secondary structure formation. researchgate.netThe introduction of the bulky Hmb group at a glycine position sterically hinders aggregation. nih.govAllows for the synthesis of designed proteins with specialized domains, such as glycine-rich antimicrobial fragments. researchgate.net

Production of Specialized Proteins for Industrial and Biotechnological Applications

The successful and efficient production of synthetic peptides and proteins is crucial for various industrial and biotechnological applications, including therapeutics, diagnostics, and biomaterials. semanticscholar.org Many commercially valuable proteins, however, are classified as "difficult sequences" due to their length, hydrophobicity, or specific amino acid composition, which complicates their synthesis and purification, leading to low yields and high costs. nih.gov

This compound and related Hmb-protected amino acids are instrumental in addressing these production challenges. peptide.com By mitigating peptide chain aggregation during Fmoc-SPPS, these building blocks lead to cleaner crude products with higher yields. researchgate.netchemimpex.com This is particularly significant in the pharmaceutical industry for the synthesis of peptide-based therapeutics, such as those for metabolic disorders or cancer. chemimpex.comchemimpex.com The improved synthesis efficiency and product purity streamline the manufacturing process, making the large-scale production of these specialized proteins more economically viable. semanticscholar.org

Furthermore, the Hmb group is labile to trifluoroacetic acid (TFA), the reagent typically used for final cleavage from the resin, meaning it is removed during the final workup step without requiring additional, potentially harsh, procedures. peptide.com The strategic incorporation of Hmb protection can also suppress common side reactions, such as the formation of aspartimide when synthesizing sequences containing Asp-Gly pairs, which is a notorious problem in peptide synthesis. nih.govsigmaaldrich.compeptide.com For example, the use of Hmb protection has been demonstrated as a powerful tool in synthesizing challenging peptides, including segments of erythropoietin, a key biopharmaceutical. rsc.orgresearchgate.net By ensuring the fidelity and yield of the synthesis, this compound contributes directly to the availability and quality of specialized proteins for critical applications.

Table 2: Impact of Hmb-Protected Building Blocks on the Synthesis of Specialized Proteins

This table provides examples of how the application of Hmb-protected amino acids improves the synthesis of proteins intended for specific industrial or biotechnological uses.

Application AreaExample Protein/Peptide TypeSynthesis ChallengeBenefit of Using this compound
Pharmaceuticals Peptide-based therapeutics (e.g., for cancer, metabolic disorders). chemimpex.comchemimpex.comAggregation-prone sequences, aspartimide formation at Asp-Gly sites. sigmaaldrich.compeptide.comIncreases yield and purity, reduces by-products, facilitating large-scale manufacturing. nih.govchemimpex.com
Biopharmaceuticals Erythropoietin (EPO) fragments. rsc.orgresearchgate.netDifficult sequences prone to poor coupling efficiency. nih.govEnables the successful chemical synthesis of complex protein segments for research and development. rsc.orgresearchgate.net
Antimicrobials Glycine-rich antimicrobial peptides (GRPs). researchgate.netHigh tendency to form β-sheet structures and aggregate on-resin. researchgate.netInhibits aggregation, allowing for the total synthesis of the desired functional peptide fragment. researchgate.net
General Biotechnology Long or hydrophobic peptides for research. peptide.comIncomplete synthesis and low purity due to aggregation. peptide.comImproves the efficiency and outcome of Fmoc-SPPS, providing higher quality material for research applications. sigmaaldrich.com

Comparative Analysis and Future Directions in Peptide Synthesis Research with Fmoc Fmoc Hmb Gly Oh

Comparative Efficacy with Alternative Backbone Protection Strategies in Fmoc SPPS

While effective, Hmb is one of several tools available to peptide chemists for overcoming aggregation. Its efficacy is best understood in comparison to other prominent strategies, such as the use of the 2,4-dimethoxybenzyl (Dmb) group, pseudoproline dipeptides, and O-acyl isopeptides.

Both Hmb and Dmb are acid-labile benzyl-type protecting groups that function by substituting the amide nitrogen, thereby preventing its participation in hydrogen bond networks. peptide.com They are particularly useful in sequences rich in glycine (B1666218), which often feature in hydrophobic transmembrane or amyloid peptides where pseudoproline substitution is not an option. sigmaaldrich.comsigmaaldrich.com Despite their similar function, their structural differences lead to distinct advantages and limitations.

The defining feature of the Hmb group is the hydroxyl group at the 2-position of the benzyl (B1604629) ring. peptide.com This hydroxyl moiety facilitates the acylation of the otherwise sterically hindered secondary amine. peptide.comnih.gov The coupling mechanism involves an initial O-acylation at this hydroxyl group, followed by an intramolecular O→N acyl shift to form the desired peptide bond. peptide.com This makes coupling onto Hmb-protected residues generally easier than onto Dmb-protected ones. ug.edu.pl

Conversely, the Dmb group lacks this hydroxyl functionality. sigmaaldrich.com This absence makes the direct coupling of an amino acid onto a Dmb-protected residue extremely difficult due to steric hindrance. nih.govresearchgate.net To circumvent this, Dmb is typically incorporated as a pre-formed dipeptide, such as Fmoc-Xaa-(Dmb)Gly-OH. sigmaaldrich.comresearchgate.net While this approach avoids the difficult coupling step, it limits the placement of the protection to specific dipeptide sequences. sigmaaldrich.com

However, the hydroxyl group of Hmb can be a disadvantage in certain applications, such as depsipeptide synthesis or if postsynthetic modifications like phosphorylation are desired, as it introduces a potentially reactive site. sigmaaldrich.comug.edu.pl The Dmb group, lacking this hydroxyl, is preferred in such cases. sigmaaldrich.com A potential side reaction with Hmb-amino acids is the formation of cyclic lactones during coupling, which can reduce the yield of the target peptide. peptide.com Dmb is not susceptible to this side reaction. peptide.com During final cleavage with trifluoroacetic acid (TFA), both groups are removed, but their cleavage can generate reactive cations that may lead to side-chain modification of sensitive residues like tryptophan, necessitating the use of scavengers. sigmaaldrich.comnih.gov

FeatureHydroxymethoxybenzyl (Hmb)Dimethoxybenzyl (Dmb)
Mechanism of ActionBackbone N-alkylation to disrupt H-bonds. peptide.comBackbone N-alkylation to disrupt H-bonds. peptide.com
Coupling EfficiencyEasier due to hydroxyl-assisted O→N acyl shift. peptide.comug.edu.pl Can be incorporated as a single amino acid. sigmaaldrich.comDifficult due to steric hindrance. nih.gov Typically requires incorporation as a dipeptide. researchgate.net
AdvantagesMore versatile placement as it's not restricted to dipeptides. sigmaaldrich.comug.edu.plNo reactive hydroxyl group, making it suitable for syntheses involving phosphorylation. sigmaaldrich.com Avoids lactone side-product formation. peptide.com
LimitationsPotential for lactone formation during coupling. peptide.com The free hydroxyl group can interfere with certain synthetic schemes. sigmaaldrich.comug.edu.pl Coupling can still be slow and incomplete. nih.govLimited to dipeptide building blocks. sigmaaldrich.com Removal can sometimes be problematic, requiring prolonged TFA treatment. ub.edu
Common ApplicationDifficult sequences, especially those containing glycine in hydrophobic regions. sigmaaldrich.comPreventing aspartimide formation (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). peptide.comresearchgate.net Difficult Gly-containing sequences. sigmaaldrich.com

Pseudoproline dipeptides are another powerful tool for mitigating aggregation. researchgate.net They are formed by reacting serine or threonine with an aldehyde or ketone to create a temporary, proline-like oxazolidine (B1195125) ring structure. wikipedia.orgluxembourg-bio.com This structure introduces a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets. nih.govnih.gov

A key advantage of pseudoprolines is that they are introduced as dipeptides, which incorporates two amino acid residues in a single step and, more importantly, bypasses the need to couple onto a sterically hindered secondary amine. wikipedia.orgsigmaaldrich.comnih.gov Furthermore, their use generally does not require special coupling conditions. sigmaaldrich.comnih.gov However, their application is limited to sequences containing serine, threonine, or cysteine (which forms a thiazolidine). wikipedia.orgresearchgate.net

Comparative studies have shown that while both Hmb protection and pseudoproline incorporation lead to significant improvements in the purity of crude peptides, pseudoproline dipeptides are often superior. nih.gov The primary reason for this is the frequently slow and incomplete coupling of the amino acid immediately following an Hmb-protected residue. nih.gov In contrast, the acylation of a pseudoproline dipeptide is generally efficient. For maximum effectiveness, it is recommended that Hmb- or Dmb-protected amino acids be spaced at least two residues away from other backbone-disrupting elements like prolines or pseudoprolines, with an optimal spacing of five to six residues. peptide.com

FeatureHmb-Protected ResiduesPseudoproline Dipeptides
MechanismN-alkylation of the amide bond prevents H-bonding. peptide.comIntroduction of a proline-like "kink" disrupts secondary structure. wikipedia.orgnih.gov
IntroductionAs a single amino acid derivative (e.g., Fmoc-(Fmoc-Hmb)-Gly-OH). sigmaaldrich.comAs a dipeptide building block (e.g., Fmoc-Xaa-Ser(ΨPro)-OH). wikipedia.org
Sequence DependencyNot sequence-dependent; can be applied to various amino acids, though most common for Gly. sigmaaldrich.comug.edu.plLimited to sequences containing Ser, Thr, or Cys. wikipedia.orgresearchgate.net
Key AdvantageApplicable to a wider range of sequences, especially those lacking Ser/Thr/Cys. sigmaaldrich.comAvoids difficult coupling to a hindered secondary amine; generally more effective at improving purity. sigmaaldrich.comnih.gov
Key LimitationSlow and often incomplete coupling of the subsequent amino acid. nih.govRestricted to specific amino acid locations in the peptide chain. researchgate.net

The O-acyl isopeptide, or depsipeptide, strategy offers another distinct approach to overcoming aggregation. nih.govluxembourg-bio.com This method involves synthesizing the peptide with one or more amide bonds replaced by an ester bond, typically at a serine or threonine residue. nih.govnih.gov This interruption of the regular amide backbone pattern effectively disrupts interchain hydrogen bonding, leading to improved solubility and easier synthesis and purification. nih.govresearchgate.net

After the synthesis and purification of the isopeptide, the native peptide sequence is regenerated through a spontaneous O→N acyl migration by adjusting the pH to a neutral or slightly basic condition (e.g., pH 7.4). nih.gov This "switch" concept is a powerful tool for handling highly aggregation-prone peptides. researchgate.net

Compared to the Hmb strategy, the O-acyl isopeptide method does not involve the difficult coupling onto a hindered secondary amine. The depsipeptide units can be incorporated by coupling preformed building blocks. luxembourg-bio.com However, care must be taken during the Fmoc deprotection of the residue following the ester bond, as this position is susceptible to diketopiperazine formation. luxembourg-bio.com While both Hmb protection and the isopeptide method are effective at disrupting aggregation, they operate via different chemical principles—N-alkylation versus backbone ester formation—offering alternative solutions for different peptide sequences and synthetic challenges.

Pseudoproline Dipeptides as Conformation-Disrupting Elements: A Comparative Study with Hmb-Protected Residues

Methodological Advancements and Strategies for Overcoming Current Limitations in this compound Use

Research continues to address the primary limitation of the Hmb strategy: the difficult coupling step onto the Hmb-protected secondary amine. Additionally, refining cleavage protocols is crucial for maximizing the purity of the final peptide product.

The steric hindrance of the Hmb group makes the subsequent acylation challenging, with coupling efficiency decreasing as the steric bulk of the incoming amino acid increases. sigmaaldrich.com To overcome this, several strategies have been developed:

High-Potency Coupling Reagents: The use of powerful phosphonium (B103445) or aminium-based coupling reagents has been shown to be effective. Reagents such as PyBrOP®, HATU, and TBTU/HOBt/DIPEA can drive the reaction forward more effectively than standard carbodiimide (B86325) activators. sigmaaldrich.comsigmaaldrich.com

Pre-formed Active Species: The use of pre-formed Fmoc-amino acid fluorides has been reported to give good results, sometimes requiring elevated temperatures for very difficult couplings, such as coupling a valine residue. sigmaaldrich.comsigmaaldrich.com

Optimized Solvent Systems: While many coupling reactions are performed in DMF, Sheppard and colleagues found that using pre-formed symmetrical anhydrides (PSAs) in dichloromethane (B109758) (DCM) gave the best results for acylating Hmb residues. sigmaaldrich.com The use of chaotropic salts or "Magic Mixture" (DCM/DMF/NMP with Triton X100 and ethylene (B1197577) carbonate) at elevated temperatures can also improve solvation and reaction kinetics. sigmaaldrich.com

StrategyDescriptionReference
Advanced Coupling ReagentsEmploying high-efficiency phosphonium/aminium reagents like HATU, PyBrOP®, or TBTU/HOBt/DIPEA. sigmaaldrich.comsigmaaldrich.com
Amino Acid FluoridesUsing pre-formed Fmoc-amino acid fluorides, which are highly reactive acylating agents. sigmaaldrich.comsigmaaldrich.com
Pre-formed Symmetrical Anhydrides (PSAs)Using PSAs in DCM as the solvent has been shown to be effective. sigmaaldrich.com
Chaotropic Agents/SolventsAdding salts like LiCl or using solvent mixtures like "Magic Mixture" at elevated temperatures to disrupt aggregation and improve solubility. sigmaaldrich.com

The Hmb group is designed to be cleaved simultaneously with tBu-based side-chain protecting groups during the final TFA treatment. sigmaaldrich.com However, the cleavage generates a reactive benzyl cation that can modify sensitive residues, particularly the indole (B1671886) ring of tryptophan. sigmaaldrich.com To prevent these side reactions and enhance the purity of the crude peptide, refined protocols are essential.

A key development is the inclusion of effective scavengers in the cleavage cocktail. A common recommendation is to add approximately 2% triisopropylsilane (B1312306) (TIS) to the TFA mixture to efficiently trap the Hmb cleavage products. sigmaaldrich.com When tryptophan is present in the sequence, it is strongly recommended to use Fmoc-Trp(Boc)-OH for side-chain protection to prevent alkylation by the Hmb cation. sigmaaldrich.com

Another innovative strategy involves the temporary acylation of the Hmb group's hydroxyl function with acetic anhydride (B1165640). sigmaaldrich.comsigmaaldrich.com This modification significantly increases the acid stability of the Hmb group, allowing the peptide to be cleaved from the resin while the backbone protection remains intact. sigmaaldrich.com These protected peptides often exhibit markedly improved solubility, which greatly facilitates their purification by HPLC. sigmaaldrich.comsigmaaldrich.com Once the purified, Hmb-protected peptide is obtained, the native peptide can be regenerated by first deacetylating with a base like 20% piperidine (B6355638) in DMF, followed by a final TFA cleavage to remove the Hmb group. sigmaaldrich.comsigmaaldrich.com This two-step cleavage process can lead to a significantly purer final product. After cleavage, standard purification techniques like reverse-phase HPLC are used to isolate the target peptide, followed by lyophilization for stabilization and storage. sterlingpharmasolutions.com

Innovations Aimed at Improving Coupling Efficiency for Hmb-Protected Residues and Subsequent Amino Acids

Emerging Trends and Prospective Research Areas for this compound in Peptide Chemistry

The landscape of peptide synthesis is continually advancing, driven by the demand for more complex and therapeutically relevant molecules. In this context, this compound, a specialized dipeptide building block, is central to emerging trends aimed at overcoming the challenges of synthesizing 'difficult' peptide sequences. Research is increasingly focused on leveraging its unique properties to build sophisticated peptide structures and integrating it with cutting-edge synthetic technologies to enhance efficiency and purity.

Exploration of Applications in the Synthesis of Increasingly Complex Peptide Architectures and Foldamers

The primary challenge in the synthesis of many complex peptides is the tendency of the growing chain to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding, can lead to incomplete deprotection and coupling reactions, resulting in low yields and difficult purifications. This compound is a powerful tool designed specifically to mitigate this issue. The 2-hydroxy-4-methoxybenzyl (Hmb) group temporarily protects the backbone amide nitrogen, physically disrupting the hydrogen bond networks that lead to the formation of secondary structures like β-sheets during synthesis. sigmaaldrich.comchempep.comsemanticscholar.org This strategy has proven effective for improving the synthetic yields of peptides known to be difficult to assemble, such as amyloid β fragments. semanticscholar.orgnih.gov

The application of Hmb-protected amino acids, particularly glycine derivatives, is a key strategy for synthesizing hydrophobic peptides, such as transmembrane domains and amyloidogenic sequences. chempep.comsigmaaldrich.comgoogle.com These peptides are notoriously difficult to prepare using standard methods. The incorporation of an (Hmb)Gly unit can postpone the onset of aggregation for as many as six additional residues, a significant long-range effect that facilitates the assembly of the full-length peptide. researchgate.netnih.gov Research has shown that placing an Hmb unit every 6-7 residues can be sufficient to disrupt aggregation throughout the peptide chain. chempep.com

Recent research findings underscore the critical role of this building block in accessing novel and complex peptide architectures. For instance, in the total synthesis of the C-terminal amidated fragment of acanthoscurrin, a glycine-rich antimicrobial peptide, standard solid-phase peptide synthesis (SPPS) methods failed due to severe aggregation. sigmaaldrich.com Success was only achieved by combining the use of this compound with a specialized resin and elevated temperature (60°C). sigmaaldrich.com This case highlights how the strategic incorporation of Hmb protection is enabling the synthesis of previously inaccessible, complex biological targets. sigmaaldrich.com

Beyond preventing aggregation, the use of Hmb-protected building blocks like this compound is also a crucial strategy for preventing common side reactions. It is particularly effective in suppressing the formation of aspartimide in sequences containing the Asp-Gly motif, a major source of impurities in Fmoc-SPPS. sigmaaldrich.comnih.govpeptide.com The Hmb group on the glycine backbone prevents the cyclization reaction that leads to aspartimide and subsequent side products. peptide.com As researchers explore foldamers—non-natural oligomers that mimic the structure of peptides—the precise control over backbone conformation and prevention of unwanted secondary structures afforded by Hmb protection will be invaluable.

Integration with Novel Synthetic Techniques and Continuous Flow Methodologies

The drive for faster and more efficient peptide synthesis has led to the development of novel techniques, including microwave-assisted and high-temperature SPPS, as well as the resurgence of continuous flow methodologies. nih.govresearchgate.netacs.org These technologies aim to accelerate reaction times for coupling and deprotection, often by increasing the reaction temperature. nih.govchemrxiv.org this compound is poised to be an essential component in these advanced synthetic platforms, particularly for the production of long and difficult sequences.

High-temperature synthesis, whether by conventional heating or microwave irradiation, significantly shortens cycle times. acs.orgchemrxiv.org For example, at 60°C, amide bond formation can be completed in seconds. nih.gov The incorporation of Hmb-protected amino acids can also be accelerated at higher temperatures. google.com The synergy between a chemical tool that prevents aggregation (Hmb protection) and a physical method that accelerates reactions (heat) is a promising area of research. This combination allows for the rapid synthesis of difficult peptides that would otherwise fail under standard or even accelerated conditions alone. researchgate.netsigmaaldrich.com

Continuous flow peptide synthesis is another rapidly advancing frontier. nih.gov In these systems, reagents are continuously passed through a reactor containing the solid-support resin, enabling faster cycles and easier automation. nih.govresearchgate.net A key challenge in flow SPPS remains the potential for on-resin aggregation, which can lead to system blockages and incomplete reactions, detectable by a broadening of the UV deprotection signal. sigmaaldrich.com The integration of aggregation-disrupting building blocks like this compound into continuous flow protocols is a logical and necessary step to ensure the reliable synthesis of a wide range of peptide sequences. While early continuous flow systems existed, modern automated platforms capable of extremely fast cycles will rely on robust chemical strategies to handle difficult sequences. nih.govchemrxiv.org

Future research will likely focus on the systematic optimization of protocols that combine Hmb-protected monomers with these novel synthetic platforms. This includes studying the stability and efficacy of the Hmb group at the elevated temperatures used in microwave and rapid flow synthesis, and developing optimized coupling strategies for the sterically hindered secondary amine formed after Hmb incorporation within these systems. sigmaaldrich.com The ultimate goal is to create fully automated, high-throughput platforms that can reliably produce highly complex and previously inaccessible peptides by integrating the best available chemical and technological solutions.

Q & A

Q. What is the role of Fmoc-(Fmoc-Hmb)-Gly-OH in solid-phase peptide synthesis (SPPS)?

this compound is a glycine derivative incorporating the 2-hydroxy-4-methoxybenzyl (Hmb) group. Its primary role is to prevent peptide chain aggregation during SPPS by introducing a temporary steric hindrance at the glycine residue. This reduces secondary structure formation, improving synthesis efficiency for challenging sequences, particularly those prone to β-sheet aggregation . Additionally, the Hmb group inhibits aspartimide formation in Asp-Gly sequences by blocking the amide nitrogen, preventing cyclization-driven side reactions during base-mediated Fmoc deprotection .

Q. How does the Hmb group differ from other protective groups like Dmb in peptide synthesis?

The Hmb group is structurally similar to Dmb (2,4-dimethoxybenzyl) but contains a hydroxyl group instead of a second methoxy group. While both groups prevent aggregation and aspartimide formation, Dmb is preferred for post-synthesis modifications (e.g., acylation or phosphorylation) due to its lack of reactive hydroxyl functionality. In contrast, Hmb requires O-acetylation during final TFA cleavage to prevent side reactions, adding a step to the workflow .

Q. What are standard coupling conditions for this compound?

Coupling can be achieved using standard SPPS reagents such as PyBOP®/DIPEA or HATU/DIPEA. After Fmoc deprotection with piperidine/DMF, the secondary amine of glycine is acylated with subsequent Fmoc-amino acids. Pre-formed fluorides (e.g., Fmoc-amino acid fluorides) are recommended for challenging couplings due to the steric bulk of the Hmb group .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in synthesizing aggregation-prone peptides?

  • Experimental Design : Incorporate Hmb-Gly at strategic positions (e.g., every 6–8 residues) to disrupt β-sheet formation.
  • Coupling Monitoring : Use Kaiser tests or HPLC to confirm coupling efficiency after each step.
  • Deprotection : Limit exposure to piperidine (20% in DMF) to 10–15 minutes to minimize base-induced side reactions.
  • Case Study : Bayer et al. successfully synthesized a 64-residue transmembrane peptide using Hmb-Gly substitutions to overcome aggregation .

Q. What analytical methods are critical for verifying Hmb-Gly incorporation and peptide integrity?

  • LC-MS : Monitor molecular weight shifts post-incorporation and confirm Hmb removal during TFA cleavage.
  • HPLC : Assess crude peptide purity, particularly for aspartimide formation (retention time shifts).
  • Circular Dichroism (CD) : Evaluate secondary structure reduction in Hmb-containing peptides compared to controls .

Q. How can conflicting data on Hmb vs. Dmb efficacy be resolved in method development?

Contradictions arise from differing experimental goals:

  • Hmb Advantages : Superior prevention of aspartimide in Asp-Gly sequences due to hydroxyl group reactivity .
  • Dmb Advantages : Simplified workflow for post-synthesis modifications (no O-acetylation required) .
    Resolution Strategy : Conduct parallel syntheses of target peptides with both groups, comparing yields, purity, and side reaction rates. For example, INSL5 synthesis required Hmb-Gly to suppress >90% of aspartimide, whereas Dmb sufficed for simpler sequences .

Q. What are the limitations of using this compound in large-scale peptide production?

  • Cost : Commercial Hmb derivatives are more expensive than standard Fmoc-amino acids.
  • Coupling Challenges : Bulky Hmb groups reduce coupling efficiency, necessitating excess reagents (2–3 eq) and extended reaction times.
  • Scalability : Post-synthesis O-acetylation adds complexity, requiring additional purification steps .

Q. How does Hmb-Gly improve the synthesis of peptides with repetitive sequences (e.g., transmembrane domains)?

Hmb-Gly disrupts repetitive hydrophobic interactions by introducing hydrophilic moieties. For example, in a 64-residue transmembrane peptide, six Hmb-Gly substitutions reduced aggregation, enabling >90% purity after a single coupling cycle. This approach is critical for synthesizing amyloidogenic or membrane-associated peptides .

Data Contradiction Analysis

Q. Why do some studies report low yields despite Hmb-Gly incorporation?

Potential causes include:

  • Incomplete Deprotection : Residual Hmb groups may persist if TFA cleavage conditions are suboptimal (e.g., insufficient scavengers like H2O or TIPS).
  • Side Reactions : Hmb hydroxyl groups can form esters or ethers during prolonged storage or improper handling.
    Mitigation : Use fresh TFA cocktails (95% TFA, 2.5% H2O, 2.5% TIPS) and store Hmb-Gly derivatives at -20°C under inert gas .

Q. How can researchers validate the necessity of Hmb-Gly in their specific peptide system?

  • Control Experiment : Synthesize the peptide without Hmb-Gly and compare aggregation (via HPLC peak broadening) and aspartimide formation.
  • Kinetic Analysis : Monitor real-time aggregation using fluorescent dyes (e.g., Thioflavin T) during SPPS .

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